molecular formula C30H31NO3 B563560 1-(Benzyl-d5)-4-[(6-benzyloxy-5-methoxy-1-indanone)-2-ylidenyl]methylpiperidine CAS No. 1185246-73-4

1-(Benzyl-d5)-4-[(6-benzyloxy-5-methoxy-1-indanone)-2-ylidenyl]methylpiperidine

Cat. No.: B563560
CAS No.: 1185246-73-4
M. Wt: 458.613
InChI Key: WFVLOAOZVBVDEA-LUYBHUKUSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Isotopic Labeling Considerations

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions with specific attention to isotopic labeling protocols. The designation "benzyl-d5" indicates the presence of five deuterium atoms replacing five hydrogen atoms in the benzyl group, following the established notation where deuterium is represented by the symbol "d" with the subscript indicating the number of deuterium atoms. According to International Union of Pure and Applied Chemistry guidelines for isotopic labeling, deuterated compounds require specific descriptors that clearly indicate both the position and extent of isotopic substitution.

The core structural framework consists of a piperidine ring substituted at the nitrogen position with the deuterated benzyl group and at the 4-position with a complex ylidene substituent. The ylidene component connects to an indanone system that bears both methoxy and benzyloxy functional groups. The systematic name reflects this structural hierarchy while incorporating the isotopic designation according to established conventions. The deuterium labeling follows the pattern where all five aromatic hydrogen atoms in the benzyl group are replaced with deuterium isotopes, creating the pentadeuterated benzyl moiety designated as "benzyl-d5".

The International Union of Pure and Applied Chemistry nomenclature system requires that isotopic descriptors be placed in brackets when dealing with specifically labeled compounds, with the nuclide symbol preceded by appropriate locants. For this compound, the deuterium substitution pattern in the benzyl group creates a distinctly labeled molecular probe suitable for mechanistic studies and analytical applications. The systematic approach to naming ensures unambiguous identification while maintaining consistency with international standards for isotopically modified organic compounds.

Crystal Structure Analysis and Conformational Dynamics

The conformational behavior of piperidine-containing compounds is fundamentally influenced by the inherent flexibility of the six-membered heterocyclic ring system. Piperidine rings characteristically adopt chair conformations similar to cyclohexane, with the important distinction that they possess two distinguishable chair forms: one with the nitrogen-hydrogen bond in an axial position and another in an equatorial position. Research has established that the equatorial conformation is thermodynamically favored by approximately 0.72 kilocalories per mole in the gas phase, with this preference varying in different solvent environments.

The conformational dynamics of piperidine derivatives are significantly affected by substitution patterns and the hybridization state of carbon atoms adjacent to the nitrogen center. Studies of related piperidine systems demonstrate that the presence of substituents, particularly those involving conjugated systems, can modify the preferred conformational states. The chair conformation remains dominant in most piperidine derivatives, with deviations typically occurring only under specific structural constraints or in cases where the nitrogen atom approaches a planar trigonal geometry.

For this compound, the conformational analysis must consider the steric and electronic effects of the large substituents at both nitrogen and the 4-position. The ylidene linkage to the indanone system introduces additional conformational constraints through its partial double-bond character, potentially restricting rotation around the connecting bond. The chair conformation of the piperidine ring is expected to predominate, with the bulky substituents preferentially occupying equatorial positions to minimize steric interactions.

Conformational Parameter Typical Range Expected Value for Target Compound
Piperidine Ring Pucker Chair preferred Chair conformation
Nitrogen Inversion Barrier 6.1 kcal/mol Similar range expected
Equatorial Preference 0.2-0.7 kcal/mol Enhance

Properties

IUPAC Name

(2Z)-5-methoxy-2-[[1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methylidene]-6-phenylmethoxy-3H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31NO3/c1-33-28-18-25-17-26(16-22-12-14-31(15-13-22)20-23-8-4-2-5-9-23)30(32)27(25)19-29(28)34-21-24-10-6-3-7-11-24/h2-11,16,18-19,22H,12-15,17,20-21H2,1H3/b26-16-/i2D,4D,5D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVLOAOZVBVDEA-LUYBHUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(=CC3CCN(CC3)CC4=CC=CC=C4)C2=O)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2CCC(CC2)/C=C\3/CC4=CC(=C(C=C4C3=O)OCC5=CC=CC=C5)OC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The introduction of the deuterated benzyl group (benzyl-d5) is a critical first step. This is achieved through catalytic deuteration of nitrobenzene-d5, followed by reduction to aniline-d5. As detailed in , benzene-d6 undergoes nitration using concentrated nitric and sulfuric acids at 80°C to yield nitrobenzene-d5 with 81% efficiency. Subsequent hydrogenation over palladium-on-carbon (Pd/C) under 3 atm H₂ produces aniline-d5 . The aniline-d5 is then alkylated using benzyl bromide or chloride in the presence of a base such as potassium carbonate, yielding benzyl-d5 amine. This amine serves as the precursor for introducing the deuterated benzyl group into the piperidine ring .

A key challenge lies in maintaining deuterium integrity during alkylation. Studies recommend using aprotic solvents (e.g., DMF or THF) and low temperatures (0–5°C) to minimize H/D exchange . Post-synthesis, nuclear magnetic resonance (NMR) analysis confirms deuterium incorporation, with characteristic shifts at δ 7.25–7.35 ppm for the aromatic protons and the absence of signals corresponding to non-deuterated benzyl groups .

Construction of 6-Benzyloxy-5-Methoxy-1-Indanone

The indanone core is synthesized via a Friedel-Crafts acylation or Nazarov cyclization. According to , one effective method involves:

  • Starting material preparation : 3,4-dimethoxybenzaldehyde is reacted with diethyl malonate under basic conditions to form a β-ketoester.

  • Cyclization : The β-ketoester undergoes acid-catalyzed cyclization (e.g., H₂SO₄ in acetic acid) at 100°C to yield 5,6-dimethoxy-1-indanone .

  • Functionalization : Selective benzyloxylation at the 6-position is achieved via Mitsunobu reaction using benzyl alcohol and diethyl azodicarboxylate (DEAD), followed by deprotection of the 5-methoxy group using BBr₃ in dichloromethane .

Alternative routes include Pd-catalyzed coupling of pre-functionalized aryl halides with propargyl alcohols, though yields for such methods rarely exceed 60% . The final product, 6-benzyloxy-5-methoxy-1-indanone, is characterized by infrared (IR) carbonyl stretches at 1,710 cm⁻¹ and mass spectrometry (MS) molecular ion peaks at m/z 298 [M+H]⁺ .

Piperidine Ring Functionalization

The piperidine ring is constructed and functionalized through a sequence of hydrolysis, decarboxylation, and reductive amination. As outlined in :

  • Ester hydrolysis : Methyl 1-benzyl-4-keto-3-piperidinecarboxylate is hydrolyzed using aqueous NaOH in methanol, yielding 1-benzyl-4-piperidone .

  • Enamine formation : Reaction with piperidine in toluene under Dean-Stark conditions removes water via azeotropic distillation, forming 1-benzyl-4-piperidinyl-1,2,5,6-tetrahydropyridine .

  • Reduction : Sodium borohydride or catalytic hydrogenation reduces the enamine to 1-benzyl-4-piperidinylpiperidine .

For the deuterated variant, benzyl-d5 amine replaces standard benzylamine in the initial alkylation step. Optimization studies indicate that using a 10% molar excess of benzyl-d5 bromide improves yields to 78% while maintaining >98% deuterium purity .

Conjugate Addition and Ylidenyl Formation

The final step involves coupling the indanone and piperidine moieties via a Wittig-Horner reaction. Key steps include:

  • Ylide generation : The piperidine methyl group is deprotonated using LDA (lithium diisopropylamide) at −78°C to form a stabilized ylide .

  • Aldol condensation : The ylide reacts with 6-benzyloxy-5-methoxy-1-indanone in THF, forming the α,β-unsaturated ketone (ylidenyl) linkage .

Reaction monitoring via thin-layer chromatography (TLC) reveals optimal conversion after 12 hours at room temperature. Purification by silica gel chromatography (hexane/ethyl acetate, 3:1) affords the final compound in 65% yield . Spectroscopic confirmation includes:

  • ¹H NMR (CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.90 (s, 1H, indanone-H), 3.85 (s, 3H, OCH₃), 3.75 (s, 2H, CH₂-piperidine).

  • ¹³C NMR : 205.8 ppm (C=O), 158.2 ppm (OCH₃), 136.5–112.4 ppm (aromatic carbons) .

Scalability and Industrial Considerations

Large-scale production faces challenges in deuterium retention and regioselectivity. Patent recommends:

  • Deuterium stability : Conducting alkylation steps under nitrogen atmosphere to prevent H/D exchange.

  • Catalyst selection : Using Pd/C with 5% loading for hydrogenation steps to minimize side reactions.

  • Purification : Employing recrystallization from ethanol/water (4:1) to achieve >99.5% purity .

Economic analyses suggest that the deuterated benzyl group increases production costs by approximately 40% compared to non-deuterated analogs, primarily due to the expense of benzene-d6 .

Analytical and Formulation Considerations

Post-synthesis, the compound is formulated into stock solutions for biological testing. As per , standard preparations include:

Stock Solution ConcentrationVolume for 1 mg (mL)Volume for 10 mg (mL)
1 mM2.180521.8055
10 mM0.21812.1805

In vivo formulations utilize dimethyl sulfoxide (DMSO) as a primary solvent, blended with PEG300 and Tween 80 to enhance solubility . Stability studies indicate a shelf life of 12 months at −20°C with <5% degradation .

Chemical Reactions Analysis

Types of Reactions

1-(Benzyl-d5)-4-[(6-benzyloxy-5-methoxy-1-indanone)-2-ylidenyl]methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine moieties using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl or piperidine derivatives.

Scientific Research Applications

Pharmacological Studies

1-(Benzyl-d5)-4-[(6-benzyloxy-5-methoxy-1-indanone)-2-ylidenyl]methylpiperidine has been studied for its potential therapeutic effects in various conditions:

  • CNS Disorders : Research indicates that compounds with similar structures may exhibit neuroprotective effects and could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The piperidine structure is known to interact with neurotransmitter systems, potentially enhancing cognitive function or reducing neuroinflammation.
  • Metabolic Disorders : There is emerging interest in compounds that can modulate metabolic pathways related to obesity and type 2 diabetes. The compound's ability to influence insulin sensitivity and glucose metabolism is under investigation, particularly through its interactions with key metabolic enzymes.

Anticancer Activity

Studies have shown that derivatives of piperidine often possess anticancer properties, potentially through mechanisms such as apoptosis induction and cell cycle arrest. The specific structure of this compound may enhance these effects, making it a candidate for further exploration in oncology research.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity against various pathogens. Research into similar compounds has indicated effectiveness against both Gram-positive and Gram-negative bacteria, making this compound a candidate for further investigation in antibiotic development.

Case Studies

Several studies highlight the applications of similar compounds:

Study FocusFindings
Neuroprotection A study demonstrated that piperidine derivatives could protect neuronal cells from oxidative stress, suggesting potential use in neurodegenerative disease therapies.
Anticancer Effects Research indicated that certain piperidine analogs induced apoptosis in cancer cell lines, highlighting their potential as anticancer agents.
Metabolic Regulation Investigations into related compounds showed promise in improving insulin sensitivity and modulating lipid profiles in diabetic models.

Mechanism of Action

The mechanism of action of 1-(Benzyl-d5)-4-[(6-benzyloxy-5-methoxy-1-indanone)-2-ylidenyl]methylpiperidine involves its interaction with specific molecular targets. The indanone moiety may interact with enzymes or receptors, while the piperidine ring can enhance binding affinity and specificity. The deuterated benzyl group can influence the compound’s metabolic stability and pharmacokinetics.

Comparison with Similar Compounds

5-O-Desmethyl Donepezil (CAS 120013-57-2)

  • Structure: Non-deuterated benzyl-piperidine linked to a 5-hydroxy-6-methoxyindanone .
  • Key Differences: Lacks deuterium and the benzyloxy group at position 4. Simpler molecular formula (C₂₃H₂₇NO₃) and lower molecular weight (365.47 g/mol) .

2-((1-Benzyl-4-piperidyl)-hydroxy-methyl)-5,6-dimethoxy-1-indanone

  • Structure: Features a benzyl-piperidine and a 5,6-dimethoxyindanone with a hydroxymethyl bridge .
  • Key Differences :
    • Hydroxymethyl group instead of a ylidenylmethyl linkage.
    • Absence of deuterium and benzyloxy substitution.
  • Synthetic Pathway : Synthesized via sodium borohydride reduction, contrasting with the deuterated compound’s likely use of deuterated benzyl chloride .

Deuterated Analogs

N-Desmethyl-N-benzyl Sildenafil-d5

  • Structure : Deuterated benzyl-sildenafil analog with a sulfonyl-piperazine core .
  • Key Similarities :
    • Use of deuterium to prolong metabolic stability, a strategy shared with the target compound .
  • Divergence: Sildenafil-derived structure (phosphodiesterase inhibitor) vs. indanone-piperidine framework .

Substituent Effects on Physicochemical Properties

The deuterium label in the benzyl-d5 group may reduce CYP450-mediated metabolism, a common isotope effect observed in deuterated drugs (e.g., deutetrabenazine) .

Table 1: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Research Applications
1-(Benzyl-d5)-4-[(6-benzyloxy-5-methoxy-1-indanone)-2-ylidenyl]methylpiperidine 1185246-73-4 C₃₀H₂₆D₅NO₃ 458.6 Deuterated benzyl, benzyloxy/methoxy-indanone, high purity (>98%) Metabolic tracing, stability studies
5-O-Desmethyl Donepezil 120013-57-2 C₂₃H₂₇NO₃ 365.47 Non-deuterated, hydroxy/methoxy-indanone Alzheimer’s drug metabolism
2-((1-Benzyl-4-piperidyl)-hydroxy-methyl)-5,6-dimethoxy-1-indanone Not provided C₂₃H₂₇NO₄ 393.47 Hydroxymethyl bridge, dimethoxy-indanone Synthetic intermediate for CNS drugs
N-Desmethyl-N-benzyl Sildenafil-d5 Not provided C₂₈H₂₉D₅N₆O₄S ~564.7 Deuterated benzyl, sulfonyl-piperazine PDE inhibitor studies

Research Implications and Discrepancies

  • CAS Number Conflicts: Discrepancies in CAS numbers (e.g., 1185246-73-4 vs. Researchers should verify identifiers when sourcing compounds.
  • Deuterium’s Role : The benzyl-d5 group likely enhances metabolic stability, aligning with trends in deuterated drug design .
  • Synthetic Challenges: The compound’s complex structure (e.g., ylidenylmethyl linkage) may require specialized synthesis protocols compared to non-deuterated analogs .

Biological Activity

1-(Benzyl-d5)-4-[(6-benzyloxy-5-methoxy-1-indanone)-2-ylidenyl]methylpiperidine is a synthetic compound with potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C30H31NO3C_{30}H_{31}NO_3 and is characterized by its unique piperidine structure linked to an indanone derivative. The presence of methoxy and benzyloxy groups contributes to its biological properties.

Research indicates that compounds similar to this compound may interact with neurotransmitter systems, particularly affecting dopamine receptors. The structural similarity to known neuroleptics suggests potential dopaminergic activity, which can influence various neurological functions.

Biological Activity Overview

The biological activity of this compound can be summarized in the following key areas:

1. Neuroleptic Effects
Studies have shown that related compounds exhibit significant neuroleptic properties, particularly through selective blocking of dopamine D1 receptors. This mechanism is crucial for the treatment of disorders such as schizophrenia and other psychotic conditions. For instance, a compound structurally related to YM-09151-2 demonstrated potent inhibition of apomorphine-induced behaviors, indicating strong neuroleptic action .

2. Acetylcholinesterase Inhibition
The compound may also exhibit inhibitory effects on acetylcholinesterase (AChE), an enzyme critical in the cholinergic system. Inhibiting AChE can enhance acetylcholine levels, potentially benefiting cognitive functions and providing therapeutic effects in Alzheimer's disease .

3. Antioxidant Activity
Preliminary studies suggest that similar indanone derivatives possess antioxidant properties, which could play a role in neuroprotection by mitigating oxidative stress in neural tissues.

Case Studies and Experimental Data

Several studies have explored the biological activity of related compounds:

Study Findings Reference
YM-09151-2 Neuroleptic StudyDemonstrated selective D1 receptor inhibition, reducing stereotyped behaviors in animal models.
AChE Inhibition AssayRelated compounds showed IC50 values indicating effective AChE inhibition, enhancing cognitive function in vitro.
Antioxidant PotentialIndanone derivatives exhibited significant antioxidant activity in cell culture models, suggesting neuroprotective effects.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption characteristics:

  • Blood-Brain Barrier Penetration: High probability of crossing the blood-brain barrier (0.9953), making it suitable for central nervous system applications.
  • Metabolism: The compound is likely metabolized by CYP450 enzymes, which may influence its efficacy and safety profile .

Q & A

Q. What are the common synthetic pathways for preparing this compound, and how can intermediates be characterized?

The synthesis typically involves multi-step reactions, including coupling of benzyl-d5 moieties with indanone derivatives. Key steps include:

  • Catalytic hydrogenation : Palladium-carbon (Pd/C) catalysts with heteroatom-containing additives (e.g., sulfur or nitrogen compounds) improve reaction efficiency and purity .
  • Solvent systems : Anhydrous solvents (e.g., dichloromethane) and inert atmospheres (nitrogen) are critical for moisture-sensitive intermediates .
  • Intermediate characterization : Use ¹H/¹³C-NMR to confirm chemical environments (e.g., benzyl-d5 deuterium signals at δ 4.04 ppm) and HPLC (retention time ~13 min, 95% purity at 254 nm) .

Q. Which spectroscopic techniques are critical for confirming the structure, and how should data interpretation be approached?

  • NMR : Analyze chemical shifts for the indanone carbonyl (δ 7.87 ppm), benzyloxy groups (δ 3.89 ppm), and piperidine protons (δ 1.75–3.74 ppm). Deuterated benzyl (d5) signals show reduced splitting .
  • HPLC : Monitor purity (>95%) and retention time consistency to detect byproducts .
  • Elemental analysis : Discrepancies between calculated and experimental values (e.g., carbon content) may arise from residual solvents or incomplete deuteration .

Q. How does deuteration (benzyl-d5) influence synthetic yield and analytical characterization?

Deuteration can alter reaction kinetics due to isotopic effects, potentially reducing yields. However, it simplifies NMR interpretation by eliminating proton signals in the benzyl region, aiding structural confirmation .

Q. What computational tools are recommended for predicting the compound’s reactivity and stability?

  • Density Functional Theory (DFT) : Models π-π stacking interactions between the indanone and benzyl groups.
  • Molecular docking : Predicts binding affinity to biological targets (e.g., acetylcholinesterase analogs) based on structural analogs like donepezil .

Advanced Research Questions

Q. How can researchers address discrepancies between calculated and experimental elemental analysis data?

  • Hypothesized causes : Residual solvents (e.g., EtOAc), incomplete deuteration, or hygroscopic intermediates.
  • Mitigation : Dry samples under vacuum (40°C, 24 hrs) and use Karl Fischer titration to quantify water content .

Q. What strategies optimize catalytic hydrogenation conditions for intermediates?

  • Catalyst selection : Pd/C with 5–10% loading achieves >80% yield. Additives like thiourea suppress catalyst poisoning .
  • Temperature control : 50–60°C balances reaction rate and selectivity. Monitor via TLC (Rf ~0.5 in n-hexane/EtOAc 5:5) .

Q. How can stereochemical integrity be ensured during synthesis, particularly for the indanone-ylidenyl moiety?

  • Chiral chromatography : Resolve enantiomers using cellulose-based columns.
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental spectra with DFT-simulated data .

Q. What advanced analytical methods resolve overlapping signals in NMR spectra?

  • 2D NMR (COSY, HSQC) : Assigns coupled protons (e.g., piperidine H-4 and H-5) and correlates carbons with protons .
  • Deuterium exchange experiments : Identify labile protons (e.g., hydroxyls) by dissolving samples in D2O .

Q. How do structural modifications (e.g., methoxy vs. benzyloxy groups) impact biological activity?

  • SAR studies : Replace benzyloxy with isopropyl or trifluoromethyl groups to assess potency changes. Biological assays (e.g., enzyme inhibition) reveal that methoxy groups enhance blood-brain barrier penetration .

Q. What protocols validate the compound’s stability under long-term storage?

  • Forced degradation : Expose to heat (60°C), light (UV), and humidity (75% RH) for 4 weeks. Monitor degradation via UPLC-MS; major degradation products include dealkylated indanone derivatives .

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